molecular formula C15H11NO3 B1462595 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 70735-87-4

6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B1462595
CAS RN: 70735-87-4
M. Wt: 253.25 g/mol
InChI Key: HFTFMOWTQYXGMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the reactions occur .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction are all part of this analysis .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Synthesis and Spectroscopic Investigation

One study detailed the synthesis and spectroscopic analysis of related molecules, focusing on their structural, vibrational, and electronic properties. These investigations employed quantum chemical computations to understand the molecule's behavior in different solvent media, highlighting the compound's potential for various applications due to its energetic behavior and structural features (Gökce et al., 2014).

Antioxidant Activity and Physicochemical Properties

Another research focus was on the synthesis of derivatives with potential antioxidant activities. The study synthesized new compounds and analyzed their physicochemical properties, including their ability to scavenge free radicals and chelate metal ions, comparing their effectiveness to standard antioxidants. This highlights the compound's relevance in developing novel antioxidants (Yüksek et al., 2015).

Novel Synthesis Methods

Research on novel synthesis methods for derivatives of the 1,3-benzoxazol-2-one structure has led to the development of efficient synthesis strategies for related compounds. These methods demonstrate the versatility of the compound's chemistry and its potential as a building block for various synthetic applications (Gabriele et al., 2006).

Analytical Applications

The compound and its derivatives have also been explored for analytical applications, such as in the separation and quantitation of similar compounds in complex mixtures, indicating its utility in analytical chemistry and potential in studies related to plant chemistry and ecology (Xie et al., 1991).

Polymeric Materials

Further research has explored the synthesis of polymeric materials based on benzoxazine monomers, which includes the study of novel monomers for the development of thermally stable polybenzoxazines. This area of research shows the compound's utility in polymer science, particularly in creating materials with desirable thermal properties (Qi et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and precautions that should be taken while handling it .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

6-(4-methylbenzoyl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12-13(8-11)19-15(18)16-12/h2-8H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTFMOWTQYXGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277930
Record name 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one

CAS RN

70735-87-4
Record name 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70735-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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